molecular formula C10H17N3OS2 B2964925 3-methyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)butanamide CAS No. 393565-23-6

3-methyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)butanamide

Cat. No. B2964925
M. Wt: 259.39
InChI Key: FLUMFLBCZVLATI-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its molecular formula, molecular weight, and structural formula .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques . The structure is also often available as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions of a compound can be studied using various experimental techniques . The reactions a compound undergoes can tell us a lot about its chemical properties.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity . These properties can be determined experimentally .

Scientific Research Applications

Synthesis and Anticancer Activity

A study by Gomha et al. (2017) explored the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives, demonstrating their potent anticancer properties. These compounds were evaluated in vitro for their anticancer activity against Hepatocellular carcinoma cell lines (HepG-2), showing promising results for certain derivatives with significant inhibitory activity. This research indicates the potential of thiadiazole derivatives in developing anticancer therapeutics (Gomha et al., 2017).

Antimicrobial Evaluation

Farag et al. (2009) reported on the utility of a compound similar in structure to "3-methyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)butanamide" for synthesizing new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives. These synthesized compounds were subjected to antimicrobial evaluation, displaying moderate activity against selected targets. This suggests the relevance of such derivatives in antimicrobial drug development (Farag et al., 2009).

Herbicidal Activity

Liu and Shi (2014) conducted research on the synthesis of novel N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides, revealing their moderate to good selective herbicidal activity against certain plant species. This work illustrates the potential of thiadiazole derivatives in agricultural applications, particularly as selective herbicides (Liu & Shi, 2014).

Corrosion Inhibition

A study by Zhang et al. (2020) on thiadiazole derivatives, including those with structural similarities to "3-methyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)butanamide," highlighted their effectiveness as corrosion inhibitors for carbon steel in CO2-saturated environments. The research demonstrated how substituent groups in the thiadiazole derivatives could significantly influence their corrosion inhibition efficiency, providing insights into the design of more effective corrosion inhibitors (Zhang et al., 2020).

Safety And Hazards

The safety and hazards associated with a compound are usually determined through toxicological studies . This information is crucial for handling and working with the compound safely.

properties

IUPAC Name

3-methyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3OS2/c1-4-5-15-10-13-12-9(16-10)11-8(14)6-7(2)3/h7H,4-6H2,1-3H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUMFLBCZVLATI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)butanamide

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